Silane,methyl(silylmethyl)-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silane, methyl(silylmethyl)-(9CI), also known as Methylsilane, is an organosilicon compound with the formula CH3SiH3 . It is a colorless gas that ignites in air . It can be prepared by reduction of methyltrichlorosilane with lithium aluminium hydride . It has been investigated as a precursor to silicon carbide .

Synthesis Analysis

Methylsilane can be synthesized by the reduction of methyltrichlorosilane with lithium aluminium hydride . Another method involves an arenium-ion-catalysed halodealkylation that effectively converts Me4Si and related quaternary silanes into a diverse range of functionalized derivatives . The reaction uses an alkyl halide and an arene (co)solvent .Molecular Structure Analysis

The molecular structure of Methylsilane is CH3SiH3 . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Methylsilane undergoes various chemical reactions. For instance, it can undergo ionization energy determinations, appearance energy determinations, and de-protonation reactions . It has also been the subject of extensive theoretical analysis .Physical And Chemical Properties Analysis

Methylsilane is a colorless gas with a density of 0.628 g cm−3 . It has a melting point of −157 °C and a boiling point of −57 °C . It is also known to ignite in air .Aplicaciones Científicas De Investigación

Dentistry and Composite Materials

Silane coupling agents are pivotal in dentistry for enhancing the adhesion between resin composites and various dental restorative materials, including silica-based or silica-coated indirect restorative materials. They play a critical role in dental applications by promoting adhesion through chemical bonding, which is crucial for the longevity and durability of dental restorations. However, the bond strength may degrade over time in the wet oral environment, presenting a challenge for achieving long-term durability (Matinlinna, Lung, & Tsoi, 2018; Matinlinna & Vallittu, 2007).

Surface Treatments and Coatings

Silanes have been extensively used for surface treatments and coatings to enhance properties such as hydrophobicity, durability, and biocompatibility. These applications are vital in various fields, including biomaterials for implants, where silane coatings are investigated for their potential to improve biocorrosion resistance, protein adsorption, cell viability, and antimicrobial properties. The effectiveness of silane-based coatings and the mechanisms by which they enhance material properties are subjects of ongoing research (Somasundaram, 2018).

Organosilane Applications in Material Science

Organosilanes serve as adhesion promoters across a broad spectrum of materials, enhancing the bond strength between dissimilar materials. Their application extends beyond dentistry to include coatings, adhesives, and composites. The versatility of organosilanes stems from their ability to form covalent bonds with both organic and inorganic materials, thus improving the interface adhesion and mechanical properties of composites (Walker, 1991).

Environmental and Catalysis Applications

Silanes have also found applications in environmental science and catalysis. For example, silica derived from rice husk has been used for immobilizing transition metals and organic moieties, with organofunctional silanes playing a crucial role in these processes. These modified silica materials have demonstrated significant catalytic potential in various reactions, highlighting the versatility of silane chemistry in facilitating environmental and catalytic applications (Adam, Appaturi, & Iqbal, 2012).

Safety and Hazards

Direcciones Futuras

Methylsilane has been investigated as a precursor to silicon carbide . It has also been the subject of extensive theoretical analysis . Future research may focus on its potential applications in various industries.

Relevant Papers The relevant papers retrieved provide valuable information about Methylsilane. For instance, one paper discusses an arenium-ion-catalysed halodealkylation that effectively converts Me4Si and related quaternary silanes into a diverse range of functionalized derivatives . Another paper provides detailed information about the physical and chemical properties of Methylsilane .

Mecanismo De Acción

Target of Action

Silane, Methyl(silylmethyl)-(9CI) is a complex compound with a molecular weight of 46.1438 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

For instance, some silanes can efficiently hydrosilate benzaldimines and ketimines

Biochemical Pathways

It is known that some silanes can participate in reactions involving benzaldimines and ketimines . The downstream effects of these reactions would depend on the specific context and conditions.

Propiedades

InChI |

InChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUJAXHXTYGXSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

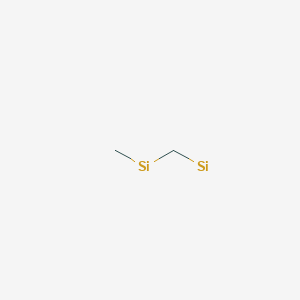

C[Si]C[Si] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)

![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)

![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2-methyl-](/img/structure/B3149801.png)